

A Comparative Guide to Inter-Laboratory Quantification of Echimidine

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Compound of Interest

Compound Name: Echimidine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of **Echimidine**, a pyrrolizidine alkaloid of toxicological concern. The data and protocols presented are collated from various validated studies to assist laboratories in selecting and implementing robust analytical methods. This guide is intended to facilitate the standardization of **Echimidine** quantification across different research and quality control environments.

Quantitative Method Performance

The performance of an analytical method is critical for accurate and reliable quantification. The following table summarizes the quantitative performance parameters for **Echimidine** analysis using primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) from various studies. These parameters are essential for evaluating the sensitivity, accuracy, and precision of the methods.

Parameter	Method	Matrix	Limit of Detection (LOD) (µg/kg)	Limit of Quantification (LOQ) (µg/kg)	Recovery (%)	Precision (RSD%)	Reference
Echimidine	UPLC-MS/MS	Green Tea, Chamomile Tea, Rooibos Tea, Oregano, Cumin Seeds, Honey	-	0.6	Good	Excellent	
Echimidine	HPLC-ESI-MS/MS	Honey	0.1 (as retronecine equivalents)	0.3 (as retronecine equivalents)	-	-	[1]
Echimidine	UHPLC-MS/MS	Honey, Milk, Tea	0.015 - 0.75	0.05 - 2.5	64.5 - 112.2	< 15	[2]
Echimidine	LC-MS/MS	Honey	-	-	-	6.1	[3]
Echimidine	LC-MS	Feed	-	-	84.1 - 112.9	3.0 - 13.6 (repeatability), 4.8 - 18.9 (reproducibility)	[4]
32 PAs (incl. Echimidine)	UPLC-MS/MS	Traditional Chinese Medicine	-	-	73.3 - 118.5	2.1 - 15.4	

28 PAs

(incl.

LC-ESI-

Herbal

67.1 -

Echimidi

MS/MS

Medicine

-

-

151.7

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Experimental Protocols

Accurate quantification of **Echimidine** is highly dependent on the sample preparation and analytical methodology. Below are detailed protocols for sample extraction and LC-MS/MS analysis, which are commonly employed in the field.

Protocol 1: Sample Preparation for Herbal Infusions and Tea

This protocol is a generalized procedure for the extraction of pyrrolizidine alkaloids from dried plant materials.

Materials:

- Herbal infusion or tea sample
- 0.05 M Sulfuric acid solution
- Methanol
- Ammoniated methanol (e.g., 5% ammonia in methanol)
- Water (HPLC grade)
- Strong cation exchange (SCX) or mixed-mode cationic exchange (MCX) solid-phase extraction (SPE) cartridges
- Centrifuge tubes (50 mL)
- Centrifuge
- SPE vacuum manifold

- Nitrogen evaporator

Procedure:

- Grind the tea or herbal infusion sample to a fine powder.
- Weigh $2.0 \text{ g} \pm 0.1 \text{ g}$ of the homogenized sample into a 50 mL centrifuge tube.
- Add 20 mL of 0.05 M sulfuric acid.
- Extract the sample by shaking or vortexing for a specified time (e.g., 30 minutes).
- Centrifuge the sample to pellet the solid material.
- Condition the SPE cartridge with methanol and then with 0.05 M sulfuric acid.
- Load the supernatant onto the conditioned SPE cartridge.
- Wash the cartridge with water and then methanol to remove interferences.
- Elute the pyrrolizidine alkaloids with ammoniated methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Sample Preparation for Honey

This protocol is adapted from established methods for the extraction and cleanup of pyrrolizidine alkaloids from honey samples.

Materials:

- Honey sample
- 0.05 M Sulfuric acid solution
- Strong cation exchange (SCX) solid-phase extraction (SPE) cartridges

- Methanol
- Ammoniated methanol (e.g., 5% ammonia in methanol)
- Water (HPLC grade)
- Centrifuge tubes (50 mL)
- Vortex mixer

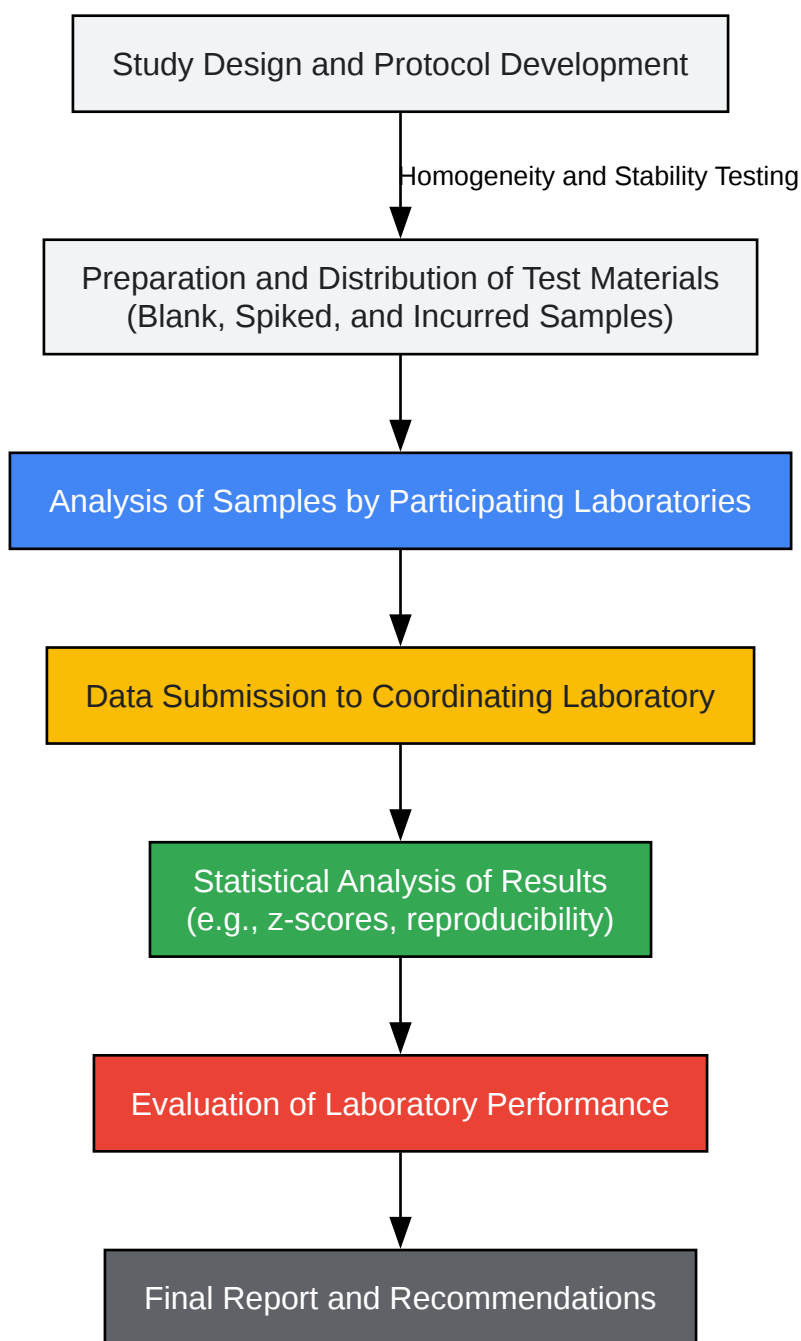
Procedure:

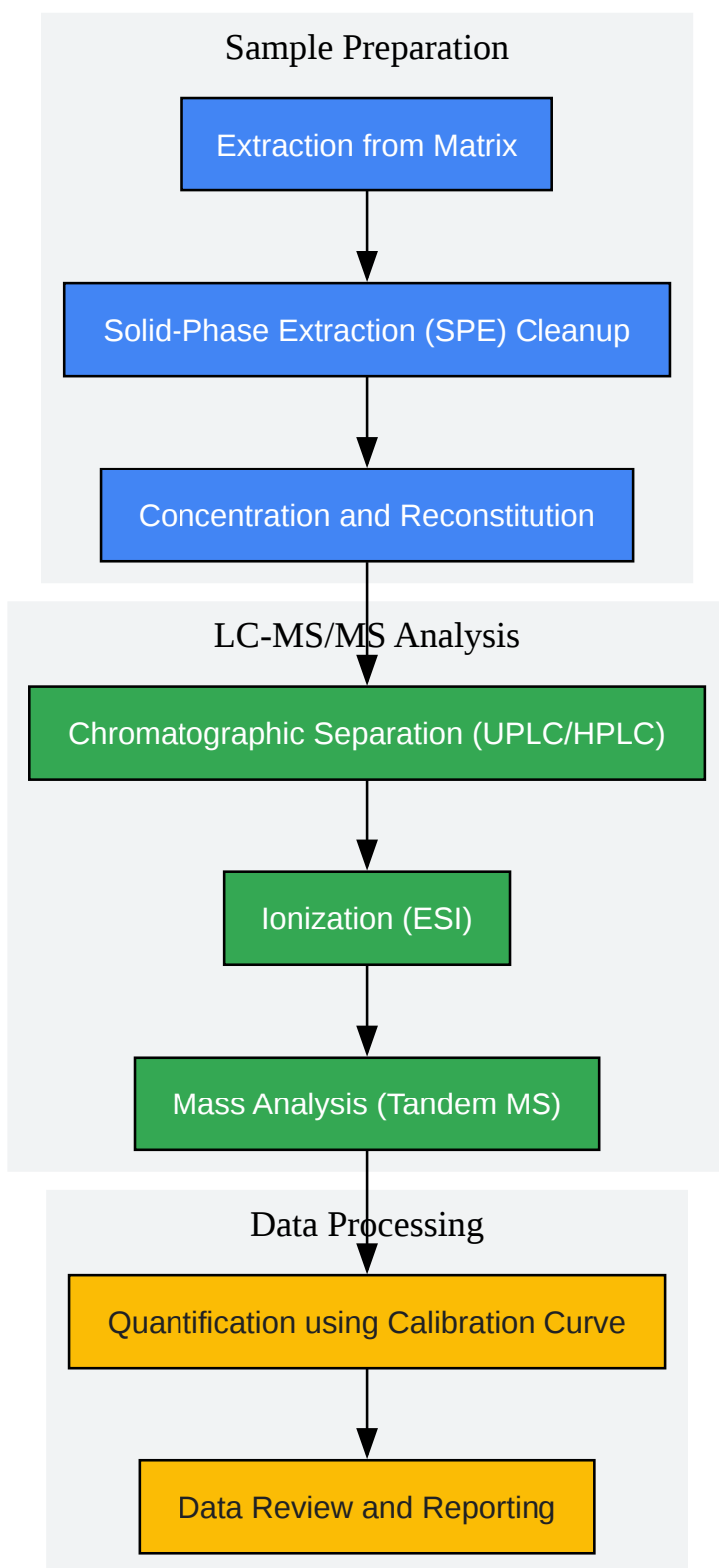
- Weigh 5-10 g of the honey sample into a centrifuge tube.
- Add a sufficient volume of acidified water (e.g., 0.1% formic acid or 0.05 M sulfuric acid) to dissolve the honey.
- Vortex the mixture until the honey is completely dissolved.
- Proceed with solid-phase extraction (SPE) cleanup as described in Protocol 1, steps 6-11.

Signaling Pathways and Experimental Workflows

Inter-Laboratory Comparison Workflow

An inter-laboratory comparison study is crucial for assessing the proficiency of different laboratories in performing a specific analysis and for validating analytical methods across various settings. The following diagram illustrates a typical workflow for such a study.





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